

## In-Depth Technical Guide to the Spectroscopic Data of Isocarlinoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isocarlinoside**, a flavone C-glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development.

#### Introduction to Isocarlinoside

**Isocarlinoside**, systematically named 6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylapigenin, is a flavonoid C-glycoside. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. The C-glycosidic linkage, where the sugar moiety is directly attached to the aglycone via a carbon-carbon bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acid hydrolysis. This stability makes C-glycosylflavones like **Isocarlinoside** interesting candidates for pharmaceutical and nutraceutical applications. Accurate and detailed spectroscopic data are fundamental for the unambiguous identification and quality control of this compound.

## Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.



### **High-Resolution Mass Spectrometry (HRMS)**

High-resolution mass spectrometry provides a highly accurate mass measurement, which is essential for determining the molecular formula of a compound.

Table 1: High-Resolution Mass Spectrometry Data for Isocarlinoside

Ionization Mode	Adduct	Calculated m/z	Measured m/z	Molecular Formula
ESI-	[M-H] <sup>-</sup>	563.1406	Data not available	C26H27O14

Note: While a specific measured m/z value for **Isocarlinoside** from a dedicated study is not readily available in the searched literature, the calculated mass provides a crucial reference for its identification.

#### **Tandem Mass Spectrometry (MS/MS) Fragmentation**

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of flavonoid C-glycosides is characterized by cleavages within the sugar rings, as the C-C bond to the aglycone is relatively strong.

Key fragmentation pathways for flavonoid C-glycosides involve the neutral loss of water ( $H_2O$ ), as well as fragments of the sugar moieties. For a hexose like glucose, characteristic neutral losses of 90 Da ( $C_3H_6O_3$ ) and 120 Da ( $C_4H_8O_4$ ) are observed. For a pentose like arabinose, neutral losses of 60 Da ( $C_2H_4O_2$ ) and 90 Da ( $C_3H_6O_3$ ) are typical.

Table 2: Predicted MS/MS Fragmentation Data for **Isocarlinoside** ([M-H]<sup>-</sup> as precursor)



Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Putative Fragment Identity
563.14	545.13	18	[M-H-H₂O] <sup>-</sup>
563.14	473.11	90	[M-H-C₃H <sub>6</sub> O₃] <sup>-</sup> (from either sugar)
563.14	443.09	120	[M-H-C <sub>4</sub> H <sub>8</sub> O <sub>4</sub> ] <sup>-</sup> (from glucose)
563.14	413.08	150	[M-H-C₅H10O₅] <sup>-</sup> (from glucose)
563.14	503.12	60	[M-H-C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>-</sup> (from arabinose)
563.14	473.11	90	[M-H-C₃H <sub>6</sub> O₃] <sup>-</sup> (from arabinose)

Note: This table is based on general fragmentation patterns of flavonoid C-glycosides. The relative intensities of these fragments would depend on the specific instrument and experimental conditions.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbonhydrogen framework.

While a complete, experimentally verified and published set of  $^1H$  and  $^{13}C$  NMR data specifically for **Isocarlinoside** (6-C- $\beta$ -D-glucopyranosyl-8-C- $\alpha$ -L-arabinopyranosylapigenin) was not found in the performed searches, the following tables represent expected chemical shift ranges based on the analysis of structurally similar flavonoid C-glycosides, such as its isomers and related compounds. These tables serve as a guide for the identification and characterization of **Isocarlinoside**.



## <sup>1</sup>H NMR Spectroscopic Data

Table 3: Expected <sup>1</sup>H NMR Chemical Shifts for Isocarlinoside (in DMSO-d<sub>6</sub>)

Position	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Apigenin Moiety			
3	~6.8	S	
2'	~7.9	d	~8.5
3'	~6.9	d	~8.5
5'	~6.9	d	~8.5
6'	~7.9	d	~8.5
Glucose Moiety (C-6)			
1"	~4.7	d	~9.5
2"-6"	3.2 - 4.0	m	
Arabinose Moiety (C-8)			-
1'''	~4.8	d	~9.0
2"'-5"	3.3 - 4.1	m	

Note: Chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

Table 4: Expected <sup>13</sup>C NMR Chemical Shifts for **Isocarlinoside** (in DMSO-d<sub>6</sub>)



Position	Expected Chemical Shift (δ, ppm)
Apigenin Moiety	
2	~164
3	~103
4	~182
5	~161
6	~109
7	~163
8	~105
9	~156
10	~104
1'	~121
2'	~129
3'	~116
4'	~161
5'	~116
6'	~129
Glucose Moiety (C-6)	
1"	~74
2"	~71
3"	~79
4"	~71
5"	~82
6"	~62



Arabinose Moiety (C-8)	
1""	~72
2""	~69
3'''	~75
4'''	~68
5"'	~66

Note: These are predicted chemical shift ranges and require experimental verification.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized methodologies for the key experiments cited.

#### Isolation of Isocarlinoside

**Isocarlinoside** is typically isolated from plant material, such as species from the Saponaria or Gypsophila genera. A general procedure involves:

- Extraction: Dried and powdered plant material is extracted with a suitable solvent, often methanol or ethanol, using maceration or Soxhlet extraction.
- Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- Chromatography: The enriched fraction is subjected to various chromatographic techniques
  for purification. This often involves column chromatography on silica gel, Sephadex LH-20, or
  reversed-phase C18 material, followed by preparative High-Performance Liquid
  Chromatography (HPLC) to yield the pure compound.

#### **Mass Spectrometry Analysis**



- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
- Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 μg/mL).
- Data Acquisition: The sample is infused into the mass spectrometer or injected via an HPLC system. For MS/MS analysis, the [M-H]<sup>-</sup> or [M+H]<sup>+</sup> ion of **Isocarlinoside** is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

## **NMR Spectroscopy Analysis**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion, especially for complex molecules like diglycosides.
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>, in a standard 5 mm NMR tube.
- Data Acquisition: A suite of 1D and 2D NMR experiments are performed to fully elucidate the structure.
  - 1D NMR: <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra are acquired to observe the proton and carbon signals.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the sugar moieties to the aglycone and for sequencing the sugars.

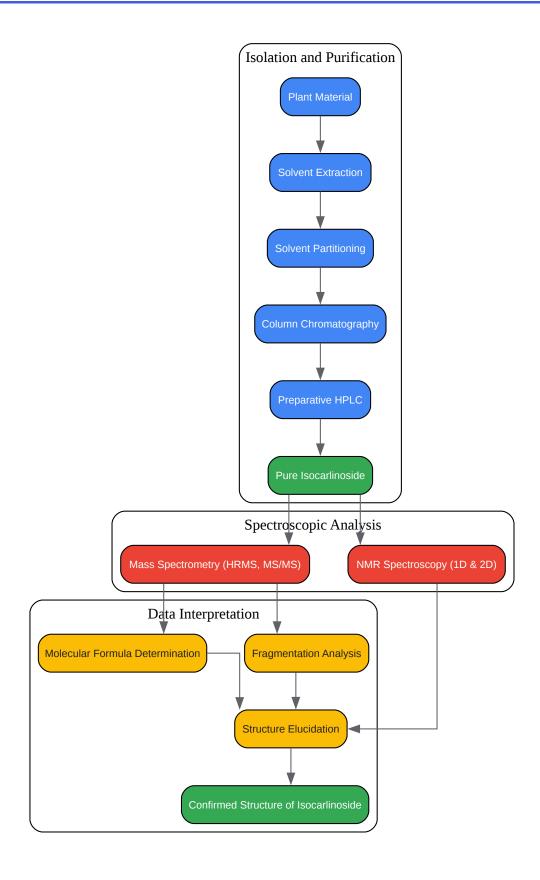


 NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in establishing stereochemistry.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Isocarlinoside**.





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Workflow for Isocarlinoside Identification.



#### Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for **Isocarlinoside**. While complete, experimentally verified NMR data remains to be consolidated in a single public source, the provided information on expected spectral characteristics and experimental protocols serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The detailed analysis of MS and NMR data is indispensable for the accurate identification and further exploration of the biological potential of **Isocarlinoside**.

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